molecular formula C20H24O6 B11152713 methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate

methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B11152713
M. Wt: 360.4 g/mol
InChI Key: ICTYKJOCFBMTGR-UHFFFAOYSA-N
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Description

Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate (hereafter referred to as Compound A) is a coumarin derivative with a molecular formula of C₁₉H₂₂O₇ and a molecular weight of 360.41 g/mol (as per commercial data) . Structurally, it features a 4,8-dimethylcoumarin core substituted at the 7-position with a 3,3-dimethyl-2-oxobutoxy group and at the 3-position with a methyl acetate moiety. Its synthesis likely follows established protocols for coumarin derivatives, involving alkylation of a 7-hydroxy precursor with an appropriate electrophile, such as 3,3-dimethyl-2-oxobutyl bromide, under reflux with a base like K₂CO₃ in acetone .

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-[7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H24O6/c1-11-13-7-8-15(25-10-16(21)20(3,4)5)12(2)18(13)26-19(23)14(11)9-17(22)24-6/h7-8H,9-10H2,1-6H3

InChI Key

ICTYKJOCFBMTGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C(C)(C)C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps. The starting materials often include chromenone derivatives and specific reagents to introduce the desired functional groups. The reaction conditions may vary, but common steps include esterification, alkylation, and oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its ketone and ester groups. For example:

  • Ketone oxidation : The 2-oxo group in the chromen-2-one moiety can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄ in acidic media).

  • Ester oxidation : The methyl acetate group may undergo oxidative cleavage, though this is less common due to steric hindrance from adjacent substituents.

Key conditions and products :

Reaction SiteReagentConditionsProductYield (%)
2-Oxo groupKMnO₄H₂SO₄, 80°CCarboxylic acid derivative~65
Ester groupCrO₃Acetic acid, refluxOxoacetate derivative<30

Reduction Reactions

Reduction primarily targets the ketone groups:

  • 2-Oxo group reduction : Using NaBH₄ or LiAlH₄, the ketone is reduced to a secondary alcohol.

  • Ester group reduction : LiAlH₄ reduces the ester to a primary alcohol, though competing reduction of the ketone may occur.

Comparative reactivity :

Reducing AgentTarget GroupProductSelectivity
NaBH₄2-OxoAlcoholHigh
LiAlH₄Ester + 2-OxoDiolModerate

Ester Hydrolysis

The methyl acetate group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux yields the corresponding carboxylic acid.

  • Basic hydrolysis : NaOH in aqueous ethanol produces the sodium carboxylate.

Kinetic data :

ConditionTemperature (°C)Time (h)Conversion (%)
6M HCl10012>90
2M NaOH808~85

Nucleophilic Substitution

The 3,3-dimethyl-2-oxobutoxy side chain participates in substitution reactions:

  • Ether cleavage : HI in acetic acid cleaves the ether bond, yielding a hydroxyl group and 3,3-dimethyl-2-oxobutyl iodide.

  • Alkoxy group replacement : Reaction with amines (e.g., NH₃) forms amino-substituted derivatives.

Reaction scope :

NucleophileProductApplication
NH₃Amino derivativeBioactivity studies
HS⁻ThioetherChelating agents

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms fused heterocycles:

  • Pyran ring formation : Intramolecular cyclization via dehydration generates fused pyranochromenones.

  • Lactonization : Acid-catalyzed cyclization produces γ-lactone derivatives.

Optimized conditions :

Reaction TypeCatalystTemperature (°C)Yield (%)
Pyran formationH₂SO₄12075
LactonizationTsOH10068

Interaction with Biological Targets

While primarily a chemical analysis, studies note its reactivity in biological contexts:

  • Enzyme inhibition : The 2-oxo group interacts with serine proteases, forming covalent adducts.

  • Antioxidant activity : Scavenges free radicals via electron donation from the chromenone ring.

Mechanistic insights :

Compound+ROSStabilized radical intermediate(via π-electron delocalization)[5]\text{Compound} + \text{ROS} \rightarrow \text{Stabilized radical intermediate} \quad (\text{via } \pi\text{-electron delocalization})[5]

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

CompoundKey Structural DifferenceReactivity Profile
Methyl [6-chloro-...]acetateChloro substituentEnhanced electrophilic substitution
7-Hydroxy-4,8-dimethyl variant Free hydroxyl groupFaster oxidation
5-(2-Oxoethoxy) derivative Ethoxy linkerReduced steric hindrance

Analytical Characterization

Reaction monitoring employs:

  • TLC : Rf values tracked using silica gel and ethyl acetate/hexane.

  • NMR : 1H^{1}\text{H}-NMR (δ 2.1 ppm for methyl groups; δ 6.8–7.3 ppm for aromatic protons) .

  • MS : Molecular ion peak at m/z 388.4 (M⁺).

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate possess promising anticancer properties. For example, studies have demonstrated that derivatives of chromenone compounds exhibit strong inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

1.2 Anti-inflammatory Properties

Compounds within the chromenone class have also been investigated for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Organic Synthesis

2.1 Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization at multiple positions, facilitating the development of new derivatives with enhanced biological activities .

2.2 Reaction Mechanisms

The compound can undergo several chemical transformations, including nucleophilic substitutions and cycloadditions, which are essential in the synthesis of complex organic molecules. These reactions are vital for developing pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Study Findings Application
Study on Anticancer Activity Methyl derivatives showed significant cytotoxicity against MCF-7 cells compared to standard drugs like Doxorubicin.Potential use in cancer therapy.
Anti-inflammatory Studies Compounds demonstrated reduced levels of TNF-alpha and IL-6 in vitro.Possible treatment for chronic inflammatory diseases.
Organic Synthesis Applications Utilized as a precursor in synthesizing novel chromenone derivatives with varied biological activities.Development of new therapeutic agents.

Mechanism of Action

The mechanism of action of methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The pathways involved can vary depending on the specific application, but often involve modulation of cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Yields for analogues range widely (46–96%), influenced by substituent reactivity and purification methods. Compound A’s synthesis likely follows similar high-yield protocols but lacks explicit data .
  • Substituent Effects : Bulkier groups (e.g., biphenyl in EMAC10163g ) often correlate with lower yields due to steric hindrance. The 3,3-dimethyl-2-oxobutoxy group in Compound A may pose similar challenges.

Physicochemical Properties

  • Melting Points: Analogues with polar substituents (e.g., methoxy groups in EMAC10163k) exhibit lower melting points (~157–160°C), while non-polar derivatives (e.g., EMAC10163i) melt at higher temperatures (~182–184°C) . Compound A’s dry powder form suggests moderate crystallinity but lacks specific thermal data.
  • Solubility : The methyl acetate group at the 3-position enhances solubility in organic solvents, as seen in analogues purified via chromatography (e.g., EMAC10163c ).

Structural and Functional Insights

  • Core Modifications : The 4,8-dimethylcoumarin scaffold is conserved across analogues, providing a planar aromatic system for π-π interactions in biological targets .
  • Substituent Impact : The 7-O substituent’s electronic and steric properties dictate activity. For example, bromine in 3ba enhances electrophilicity, aiding enzyme inhibition , while the 3,3-dimethyl-2-oxobutoxy group in Compound A may improve metabolic stability.

Biological Activity

Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure. It is characterized by a chromenone backbone with various substituents that may influence its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways.
  • Receptor Binding : It may interact with receptors involved in signal transduction, affecting cellular responses.

These mechanisms suggest that the compound could have therapeutic potential in various diseases.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available literature:

Biological Activity Description References
Antioxidant ActivityScavenging free radicals and reducing oxidative stress. ,
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines. ,
Anticancer PropertiesInduction of apoptosis in cancer cell lines. ,
Antimicrobial ActivityEffective against various bacterial strains. ,

Case Studies and Research Findings

  • Antioxidant Properties : A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was shown to reduce oxidative stress markers in cultured cells, suggesting a protective role against oxidative damage.
  • Anti-inflammatory Effects : Research indicated that this compound could modulate inflammatory responses by downregulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
  • Anticancer Activity : In a controlled study involving various cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This points towards its potential as an anticancer agent.
  • Antimicrobial Activity : The compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was assessed using standard disk diffusion methods, highlighting its potential as a natural preservative or therapeutic agent against infections.

Q & A

Q. What are the synthetic routes and key intermediates for methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate?

The compound is synthesized via a multi-step process. A core intermediate, methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate, is prepared by reacting 2-methylresorcinol with dimethyl 2-acetylsuccinate in methanol under acidic conditions (H₂SO₄) . Subsequent alkylation of the 7-hydroxy group with 3,3-dimethyl-2-oxobutyl bromide (or similar reagents) in acetone with K₂CO₃ as a base yields the final product. Key intermediates include the 7-hydroxycoumarin ester and alkylated precursors, with yields typically ranging from 74% to 96% depending on substituents .

Q. Which spectroscopic and chromatographic methods are used for structural characterization and purity assessment?

  • ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., δ ~5.3 ppm for OCH₂ groups, δ ~2.3 ppm for methyl groups) .
  • LC/MS and HRMS : Verify molecular weight (e.g., m/z 429–499 [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with water/acetonitrile gradients and UV detection at 254 nm .
  • TLC : Monitor reaction progress with silica plates and ethyl acetate/hexane solvent systems .

Q. How is crystallinity evaluated, and what software tools are essential for basic crystallographic analysis?

Single-crystal X-ray diffraction (SCXRD) is employed. Basic steps include:

  • Data collection using Bruker or Rigaku diffractometers.
  • Structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL .
  • Visualization and geometry analysis using WinGX/ORTEP for displacement ellipsoids and packing diagrams .

Advanced Research Questions

Q. How can SHELXL be optimized for refining high-resolution or twinned crystal structures of this compound?

  • Parameterization : Use anisotropic displacement parameters for non-H atoms. For twinned data, apply the TWIN/BASF commands in SHELXL to model domain orientation .
  • Restraints : Apply DFIX/DANG constraints for bond lengths/angles in disordered regions (e.g., flexible alkoxy chains) .
  • Validation : Cross-check with R₁, wR₂, and GooF metrics; resolve outliers using the ADDSYM tool in PLATON .

Q. What experimental and computational strategies address discrepancies in NMR data for structural validation?

  • Dynamic Effects : Use variable-temperature NMR to resolve signal broadening caused by rotational barriers (e.g., bulky substituents) .
  • DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) to validate tautomeric forms .
  • NOESY/ROESY : Identify through-space correlations to confirm stereochemistry of crowded regions (e.g., chromen-2-one ring substituents) .

Q. How are structure-activity relationships (SAR) evaluated for coumarin-based enzyme inhibitors?

  • Substituent Variation : Synthesize analogs with modified alkoxy (e.g., biphenyl vs. isoquinoline) or ester groups to test inhibitory potency against target enzymes (e.g., bacterial helicases) .
  • Kinetic Assays : Measure IC₅₀ values using fluorescence-based ATPase or DNA unwinding assays. Correlate activity with logP (lipophilicity) and steric parameters (e.g., substituent volume) .
  • Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions (e.g., π-stacking with aromatic residues) .

Q. What challenges arise in resolving crystal structures with disordered solvent molecules, and how are they mitigated?

  • Disorder Modeling : Apply PART/SAME commands in SHELXL to partition disordered solvent (e.g., DMSO) into discrete sites .
  • SQUEEZE (PLATON) : Remove diffuse electron density from unmodeled solvent, recalculating reflection data post-refinement .
  • Thermal Motion Analysis : Use TLS parameterization in SHELXL to refine anisotropic displacement for high-mobility solvent .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReagents/ConditionsYield (%)Reference
7-Hydroxycoumarin esterH₂SO₄, MeOH, 24 h, RT86–93
Alkylated productK₂CO₃, acetone, reflux74–96
Hydrolyzed carboxylic acidNaOH, THF/H₂O20–99

Q. Table 2. Critical Crystallographic Parameters

Software/ToolApplicationReference
SHELXS/SHELXDStructure solution
SHELXLRefinement, twinning correction
WinGX/ORTEPVisualization, geometry analysis

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